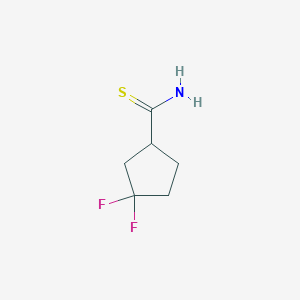

3,3-Difluorocyclopentane-1-carbothioamide

Description

3,3-Difluorocyclopentane-1-carbothioamide is a fluorinated cyclopentane derivative featuring a carbothioamide functional group. Its structure combines a cyclopentane ring substituted with two fluorine atoms at the 3,3-positions and a thiocarboxamide moiety at the 1-position. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by fluorine atoms, which can enhance metabolic stability and modulate intermolecular interactions.

Properties

IUPAC Name |

3,3-difluorocyclopentane-1-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NS/c7-6(8)2-1-4(3-6)5(9)10/h4H,1-3H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGURNQIDICDOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=S)N)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorocyclopentane-1-carbothioamide typically involves the fluorination of cyclopentane derivatives followed by the introduction of the carbothioamide group. One common method includes the reaction of cyclopentane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting difluorocyclopentane is then reacted with thiourea under appropriate conditions to form the carbothioamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluorocyclopentane-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonamide derivatives.

Reduction: Reduction reactions can convert the carbothioamide group to an amine.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Sulfonamide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Difluorocyclopentane-1-carbothioamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3,3-Difluorocyclopentane-1-carbothioamide exerts its effects depends on its interaction with molecular targets. The fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The carbothioamide group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity. Specific pathways involved may include inhibition of enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks explicit data on 3,3-Difluorocyclopentane-1-carbothioamide, but relevant analogs and structural analogs can be inferred:

(a) 3,3-Difluoro-1-MethylcyclobutanaMine Hydrochloride

- Structure : Cyclobutane ring with 3,3-difluoro substitution and a methylamine group.

- Molecular Formula : C₅H₉F₂N (MW: 121.13) .

- Key Differences :

- Smaller ring size (cyclobutane vs. cyclopentane) reduces ring strain but limits conformational flexibility.

- The amine group (vs. carbothioamide) alters polarity and hydrogen-bonding capacity.

(b) Dimethylcyclopentanes

- Example : cis-1,3-Dimethylcyclopentane (CAS 2532-58-3) .

- Structure : Cyclopentane with methyl groups at 1,3-positions.

- Key Differences :

- Lack of fluorine atoms and carbothioamide group.

- Lower polarity and reactivity compared to fluorinated derivatives.

(c) Dimethyldisulfide (CAS 624-92-0)

- Structure : CH₃-S-S-CH₃.

- Key Differences :

- Linear disulfide vs. cyclic fluorinated structure.

- Sulfur atoms in a disulfide linkage (vs. thiocarboxamide) confer distinct redox properties.

Limitations of Available Evidence

- No direct data on this compound’s physical/chemical properties (e.g., melting point, solubility) or biological activity were found in the provided sources.

- Structural analogs (e.g., cyclobutane derivatives) suggest fluorine substitution impacts electronic properties, but extrapolation to cyclopentane systems requires caution.

Biological Activity

3,3-Difluorocyclopentane-1-carbothioamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1698394-32-9

- Molecular Formula : C5H6F2N2S

- Molecular Weight : 164.17 g/mol

The compound features a cyclopentane ring substituted with two fluorine atoms and a carbothioamide functional group, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research suggests that compounds with carbothioamide groups can exhibit:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit various enzymes linked to disease pathways, particularly in cancer.

- Antiproliferative Effects : The compound may induce cell cycle arrest and apoptosis in cancer cells, similar to other carbothioamide derivatives.

Anticancer Potential

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Testing : In vitro assays demonstrated that this compound can reduce cell viability in human cancer cell lines such as HeLa (cervical cancer) and DLD1 (colorectal adenocarcinoma) .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase activation |

| DLD1 | 20 | Cell cycle arrest at G2/M phase |

Comparison with Related Compounds

When compared to other similar compounds, such as hydrazine-1-carbothioamides, this compound shows unique binding interactions with targets like VEGFR-2, a critical receptor in angiogenesis and tumor growth.

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 15 | Cancer cells |

| Compound A (Hydrazine derivative) | 10 | VEGFR-2 |

Study on Antiproliferative Effects

A study investigated the effects of this compound on HeLa cells. The results indicated:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.